molecular formula C16H12O3 B191852 5-Methyl-7-hydroxyisoflavone CAS No. 55338-30-2

5-Methyl-7-hydroxyisoflavone

Cat. No. B191852
CAS RN: 55338-30-2
M. Wt: 252.26 g/mol
InChI Key: BNGROPIASMMBOU-UHFFFAOYSA-N
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Description

5-Methyl-7-hydroxyisoflavone, also known as methoxyisoflavone, is a chemical compound that has been marketed as a bodybuilding supplement . It is a type of isoflavone, a class of flavonoids that are mostly found in leguminous plants .


Synthesis Analysis

Isoflavones are secondary metabolites derived from the phenylpropanoid pathway, mostly found in leguminous plants . They play a key role in plant-environment interactions and act as phytoalexins . A number of structural and regulatory genes involved in isoflavone biosynthesis in plants have been identified and characterized .


Molecular Structure Analysis

The GC-MS analysis of the TMS derivative of 5-methyl-7-hydroxy-isoflavone shows a molecular ion at m/z 324 and the characteristic fragment ions: m/z 309, 222, and 102 .


Chemical Reactions Analysis

Isoflavones, including 5-Methyl-7-hydroxyisoflavone, can undergo various biotransformation reactions such as hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation .


Physical And Chemical Properties Analysis

The molecular formula of 5-Methyl-7-hydroxyisoflavone is C16H12O3, and its molecular weight is 252.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Metabolic Pathways and Identification

A study by Lecompte et al. (2014) on methoxyisoflavone (5-methyl-7-methoxyisoflavone) explored its metabolic pathways using ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry. This research provides insights into the metabolic transformation of this compound, identifying five metabolites and their specific fragmentation patterns, which are essential for understanding its biological processing and potential applications (Lecompte et al., 2014).

Biotransformation by Intestinal Bacteria

The study of methoxyisoflavones' biotransformation by human intestinal bacterium Blautia sp. MRG-PMF1 was detailed by Kim et al. (2014). This research is crucial for understanding how these compounds are metabolized in the human gut, potentially leading to novel bioactive compounds through microbial conversion (Kim et al., 2014).

Synthesis and Medical Application

Li Shu-quan (2010) discussed the synthesis techniques and development progress of 7-hydroxyisoflavone and its derivatives, which are significant as intermediates in producing antiosteoporosis drugs and other medical applications (Li Shu-quan, 2010).

Enzymatic Biotransformation Studies

A study conducted by Seeger et al. (2003) investigated the biotransformation of natural and synthetic isoflavonoids using recombinant microbial enzymes. This research provides valuable insights into the enzymatic processes that can modify isoflavonoids, potentially leading to new drug development strategies (Seeger et al., 2003).

Crystal Structure Analysis

The crystallization, identification, and characterization of 7-hydroxyisoflavone's different polymorphs and solvates were studied by Gong et al. (2016), offering insights into its molecular conformation and crystal structure, crucial for pharmaceutical applications (Gong et al., 2016).

Aromatase Inhibition for Cancer Prevention

Ta & Walle (2007) examined the potential of methylated flavones, including variations of hydroxyisoflavone, as aromatase inhibitors. This research is significant for developing cancer chemopreventive/chemotherapeutic agents (Ta & Walle, 2007).

Safety And Hazards

There is limited information available on the safety and hazards of 5-Methyl-7-hydroxyisoflavone. As with any chemical compound, appropriate safety measures should be taken when handling and using this compound .

properties

IUPAC Name

7-hydroxy-5-methyl-3-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-10-7-12(17)8-14-15(10)16(18)13(9-19-14)11-5-3-2-4-6-11/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGROPIASMMBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558070
Record name 7-Hydroxy-5-methyl-3-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-7-hydroxyisoflavone

CAS RN

55338-30-2
Record name 7-Hydroxy-5-methyl-3-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SА APPOLONOVA, PA BARANOV… - researchgate.net
… The main metabolites of 5-methyl-7-hydroxyisoflavone are four mono-hydroxylated metabolites, three di-hydroxylated metabolites, one metabolite with reduced C= O bond and one di-…
Number of citations: 0 www.researchgate.net
Y Lecompte, M Rosset, C Richeval, L Humbert… - … of Pharmaceutical and …, 2014 - Elsevier
… 4 represents the MS E spectrum of 5-methyl-7-hydroxyisoflavone (metabolite M3) and Figs. S2–S5 (see Supplementary data) the MS E spectra of metabolites M1, M2, M4 and M5. The …
Number of citations: 12 www.sciencedirect.com
Y Wang, Y Luo, Y Zhang, C Xu, Y Yao, J Gu… - Industrial Crops and …, 2023 - Elsevier
Prenylated polyphenols have attracted a lot of interest because of their significant pharmacological activities. The chemoenzymatic synthesis of prenylated polyphenols using …
Number of citations: 0 www.sciencedirect.com
Y Lecompte, M Perrin, B Daude… - Annales de Toxicologie …, 2012 - ata-journal.org
… Nevertheless, 5-methyl-7-hydroxyisoflavone, a metabolite of 5-… 5-methyl7-hydroxyisoflavone was also detected in their … the involvement of 5-methyl-7-hydroxyisoflavone, a metabolite of 5…
Number of citations: 5 www.ata-journal.org
Y Lecompte, C Richeval, L Humbert, M Perrin… - … Analytique et Clinique, 2014 - Elsevier
… that methoxyisoflavone metabolites are responsible of cross reactivity in urine with cannabinoids screening immunoassay tests and a first metabolite – 5-methyl-7-hydroxyisoflavone – …
Number of citations: 0 www.sciencedirect.com

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